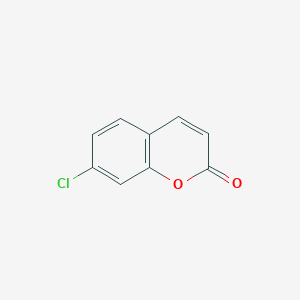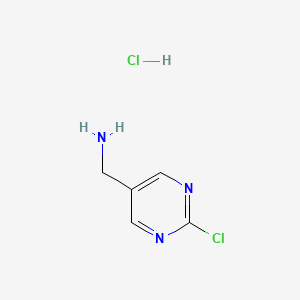![molecular formula C12H18ClNO2S B2934454 3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride CAS No. 2378506-76-2](/img/structure/B2934454.png)
3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride” is a chemical compound with the molecular formula C12H18ClNO2S and a molecular weight of 275.79. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The pyrrolidine ring in “3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride” is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . This structure contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride” are not mentioned in the available data, pyrrolidine derivatives are known to undergo a variety of chemical reactions .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a significant area of application. For instance, derivatives of pyrrolidine have been utilized in the synthesis of fused heterocycles, including pyrrolo[2,3-c]isoxazoles and pyrrolo[2,3-c]isothiazole, showcasing the versatility of pyrrolidine derivatives in constructing complex molecular architectures (El-Nabi, 2002).
Organocatalysis
In the field of organocatalysis, 3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine derivatives have been demonstrated as efficient organocatalysts. For example, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, a related compound, has been used for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, achieving high yields and excellent stereoselectivity (Singh et al., 2013).
Ligand Development for Asymmetric Synthesis
The development of new chiral ligands for use in asymmetric synthesis is another significant area of application. For instance, new chiral ferrocenyl amidophosphine ligands have been synthesized for improving enantioselectivities in copper-catalyzed additions of diethylzinc to N-sulfonylimines, highlighting the potential of pyrrolidine derivatives in facilitating asymmetric catalysis (Wang et al., 2005).
Electropolymerization and Material Science
Pyrrolidine derivatives are also explored in the electropolymerization of conducting polymers for applications in hybrid supercapacitors, demonstrating the role of these compounds in the development of advanced materials for energy storage applications (Biso et al., 2008).
Proton Exchange Membranes
Furthermore, pyrrolidine derivatives have been studied in the synthesis of sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes in fuel cells, indicating their significance in the field of renewable energy (Wang et al., 2002).
Mécanisme D'action
Biochemical pathways
Pyrrolidine alkaloids can affect multiple biochemical pathways. For example, they have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of action
The molecular and cellular effects of pyrrolidine alkaloids can include changes in cell signaling, gene expression, and cellular metabolism, leading to various physiological effects. Some pyrrolidine alkaloids have been found to exert toxic effects on animal organs .
Propriétés
IUPAC Name |
3-[(3-methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-4-2-3-10(8-12)7-11-5-6-13-9-11;/h2-4,8,11,13H,5-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEOXTCAICPFDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylsulfonylphenyl)methyl]pyrrolidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2934371.png)

![(2Z)-8-methoxy-2-[(2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2934373.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2934378.png)
![methyl 5-[(Z)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-carboxylate](/img/structure/B2934379.png)
![N-[2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2934380.png)
![2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B2934382.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B2934384.png)
![1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934385.png)

![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2934389.png)

![2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2934393.png)